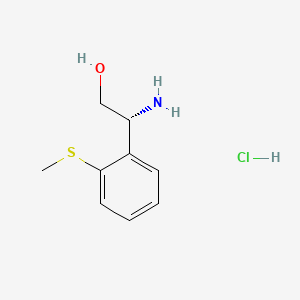
(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a methylthio group, and a hydroxyl group attached to a phenyl ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-(methylthio)phenylacetic acid as the starting material.
Reduction Process: The carboxylic acid group is reduced to an alcohol group using reducing agents such as lithium aluminium hydride (LiAlH4) or borane (BH3).
Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group using oxidizing agents like nitric acid.
Reduction: Reduction reactions can convert the nitro group back to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid, and heat.
Reduction: Hydrogen gas, palladium catalyst, and pressure.
Substitution: Halogenating agents like thionyl chloride, and nucleophiles such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted derivatives.
科学的研究の応用
This compound has various applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to understand enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the field of neurology and cardiovascular research.
Industry: It can be utilized in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism by which (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
類似化合物との比較
2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride: Similar structure but with a different position of the methylthio group on the phenyl ring.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a phenyl ring.
Uniqueness: (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of the hydroxyl group, which can influence its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
(2R)-2-amino-2-(2-methylsulfanylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERNRZRYELCORW-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

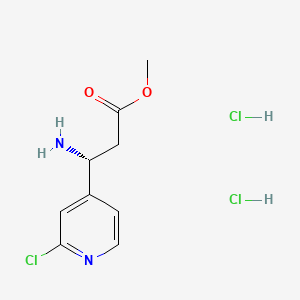

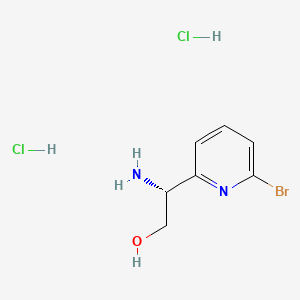
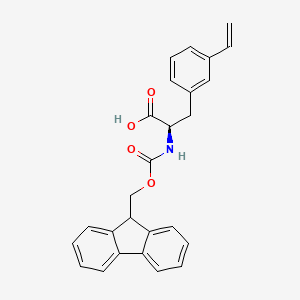
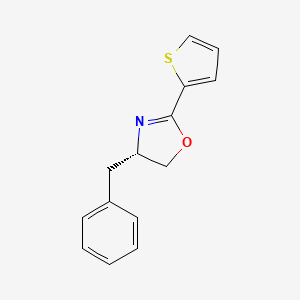


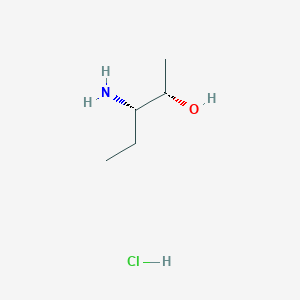
![3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181518.png)

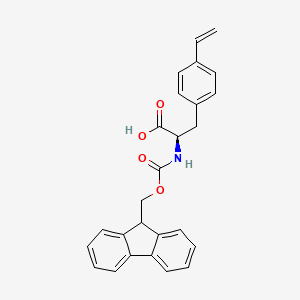
![4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8181537.png)

